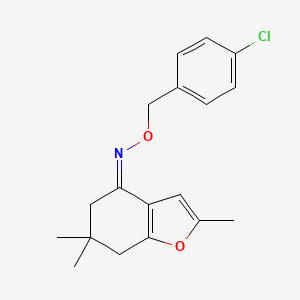
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime (TDBO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDBO is a selective inhibitor of the protein tyrosine phosphatase (PTP) family, which makes it a valuable tool for studying the role of PTPs in various biological processes.
Mécanisme D'action
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime works by binding to the active site of PTPs, which prevents them from dephosphorylating their substrate. This results in the activation of various signaling pathways, which can have both positive and negative effects depending on the context.
Biochemical and Physiological Effects:
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime can activate various signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime in lab experiments is its selectivity towards PTPs. This allows researchers to study the role of specific PTPs in various biological processes. However, one limitation of using 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime is its potential off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are various future directions for the use of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime in scientific research. One potential application is in the development of new therapies for diseases such as cancer and autoimmune disorders. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to selectively inhibit PTPs makes it a promising target for drug development. Another future direction is in the study of the role of PTPs in aging and age-related diseases. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to activate various signaling pathways involved in cell proliferation and differentiation makes it a valuable tool for studying the aging process.
Méthodes De Synthèse
The synthesis of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime involves the reaction of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one with 4-chlorobenzylhydroxylamine in the presence of a catalyst. The resulting product is 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has been extensively used in scientific research to study the role of PTPs in various biological processes. PTPs play a crucial role in regulating cellular signaling pathways and are involved in various diseases such as cancer, diabetes, and autoimmune disorders. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to selectively inhibit PTPs makes it a valuable tool for studying the role of PTPs in these diseases.
Propriétés
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-8-15-16(9-18(2,3)10-17(15)22-12)20-21-11-13-4-6-14(19)7-5-13/h4-8H,9-11H2,1-3H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYNTQJTUQMHCN-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2=NOCC3=CC=C(C=C3)Cl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(O1)CC(C/C2=N/OCC3=CC=C(C=C3)Cl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

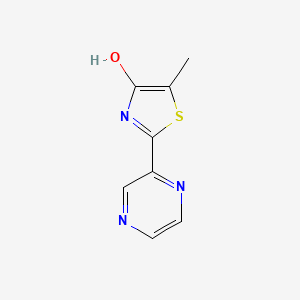
![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2389837.png)
![2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389838.png)
![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)
![N-(2,3-dichlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2389843.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2389848.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2389851.png)
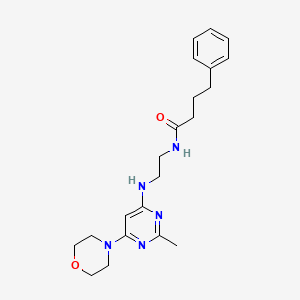
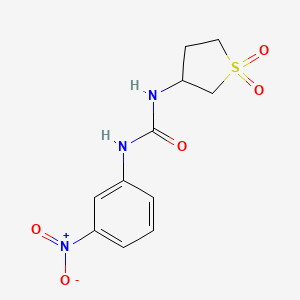
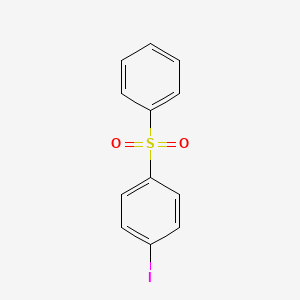
![(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2389857.png)